Quininib is a small-molecule drug initially identified through a chemical library screen for inhibitors of developmental ocular angiogenesis in zebrafish. [] It belongs to the quininib series, a novel collection of small molecules with anti-angiogenic, anti-vascular permeability, anti-inflammatory, and anti-proliferative activity. [] This series emerged from efforts to enhance the efficacy of the initial quininib hit through medicinal chemistry. [] Quininib's discovery and development have illuminated the potential of cysteinyl leukotriene (CysLT) receptors as therapeutic targets for various diseases. []
While the provided literature does not offer a detailed protocol for quininib synthesis, it highlights the application of medicinal chemistry approaches to develop novel quininib analogs with improved efficacy. [] These approaches likely involve structural modifications of the parent quininib molecule to optimize its pharmacological properties. Further research into synthetic procedures for quininib and its analogs would be beneficial.
Quininib acts as a cysteinyl leukotriene (CysLT) receptor antagonist, specifically targeting CysLT1 and CysLT2. [, ] It inhibits angiogenesis through a VEGF-independent mechanism, demonstrating an additive anti-angiogenic effect when combined with the anti-VEGF biologic Bevacizumab. [] Quininib reduces cellular levels of NF-κB and calpain-2 and decreases the secretion of pro-angiogenic proteins like intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion protein-1 (VCAM-1), and VEGF. [] In colorectal cancer models, quininib and its analog 1,4-dihydroxy quininib (Q8) have shown anti-tumorigenic effects, potentially acting on the TIE-2-Angiopoietin signaling pathway. [] Q8 also modulates the tumor microenvironment by altering the secretion of inflammatory cytokines. []
Inhibition of Angiogenesis: Quininib effectively inhibits angiogenesis in various models, including zebrafish, human cell lines, and rodent models. [, , ] This anti-angiogenic activity is observed in both developmental and pathological angiogenesis, suggesting its potential therapeutic use in conditions characterized by aberrant blood vessel formation. [, ]
Treatment of Ocular Diseases: Quininib shows promise as a potential therapeutic agent for ocular neovascular pathologies like neovascular age-related macular degeneration, diabetic retinopathy, and diabetic macular edema. [, ] It effectively reduces pathological angiogenesis and retinal vascular permeability in rodent models of these diseases. []
Cancer Research: Quininib and its analogs, particularly 1,4-dihydroxy quininib (Q8), exhibit anti-tumorigenic effects in preclinical models of uveal melanoma and colorectal cancer. [, ] They inhibit cancer cell growth, modulate the tumor microenvironment by altering cytokine secretion, and affect pathways involved in tumor metabolism and survival. [, ] These findings highlight the potential of quininib and its derivatives as novel therapeutic agents for these cancers.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2